![molecular formula C10H8N2O B13595500 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an acrylaldehyde moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the formation of the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazo[1,2-a]pyridine core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde, but without the acrylaldehyde moiety.
Imidazo[1,5-a]pyridine: Another heterocyclic compound with a different fusion pattern of the imidazo and pyridine rings.
Pyrido[1,2-a]benzimidazole: A related compound with a benzimidazole core fused to a pyridine ring.
Uniqueness
This compound is unique due to the presence of the acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities compared to other imidazo[1,2-a]pyridine derivatives.
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-enal |
InChI |
InChI=1S/C10H8N2O/c13-7-3-4-9-8-12-6-2-1-5-10(12)11-9/h1-8H/b4-3+ |
Clave InChI |
QBRJRZMXMLCSKV-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC2=NC(=CN2C=C1)/C=C/C=O |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


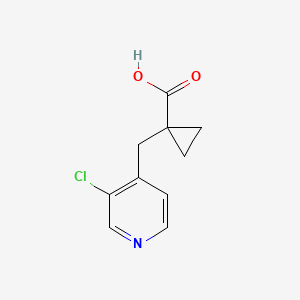
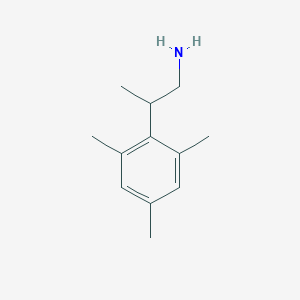


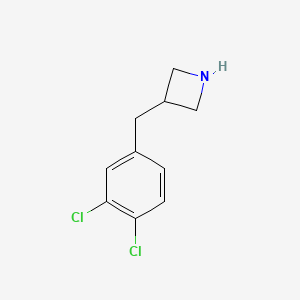
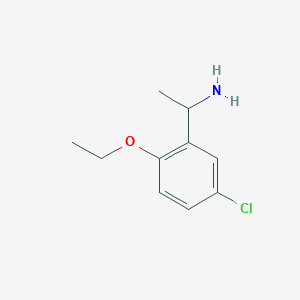
![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)
![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)




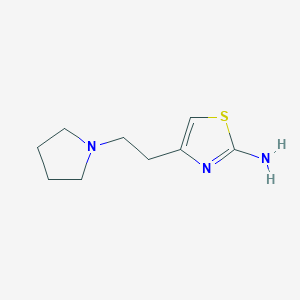
![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)
